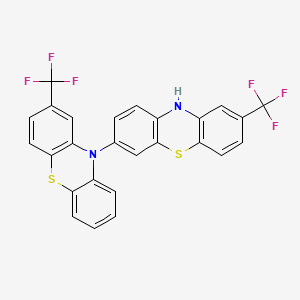
2',8-Bis(trifluoromethyl)-10H-3,10'-biphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,8-Bis(trifluoromethyl)-10H-3,10’-biphenothiazine is a compound known for its unique chemical structure and properties
Preparation Methods
One common method is the electrophilic trifluoromethylation using reagents such as Umemoto reagent IV, which is known for its powerful and easy-to-handle properties . . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2’,8-Bis(trifluoromethyl)-10H-3,10’-biphenothiazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,8-Bis(trifluoromethyl)-10H-3,10’-biphenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,8-Bis(trifluoromethyl)-10H-3,10’-biphenothiazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its therapeutic effects . Molecular docking studies have shown that the compound can bind to active sites of enzymes, affecting their activity and function .
Comparison with Similar Compounds
2’,8-Bis(trifluoromethyl)-10H-3,10’-biphenothiazine can be compared with other similar compounds, such as:
2,8-Bis(trifluoromethyl)quinoline: Known for its anti-Zika virus activity.
Mefloquine: Used as an antimalarial drug.
Fluoroquinolones: A class of antibiotics with broad-spectrum activity.
Properties
Molecular Formula |
C26H14F6N2S2 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-(trifluoromethyl)-7-[2-(trifluoromethyl)phenothiazin-10-yl]-10H-phenothiazine |
InChI |
InChI=1S/C26H14F6N2S2/c27-25(28,29)14-5-9-21-18(11-14)33-17-8-7-16(13-24(17)35-21)34-19-3-1-2-4-22(19)36-23-10-6-15(12-20(23)34)26(30,31)32/h1-13,33H |
InChI Key |
RGZSNDWSXBVYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C4=CC5=C(C=C4)NC6=C(S5)C=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
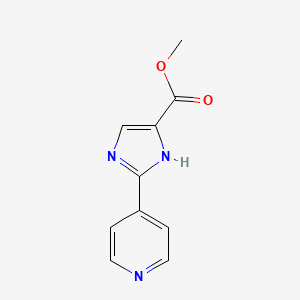
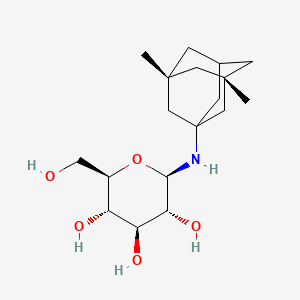
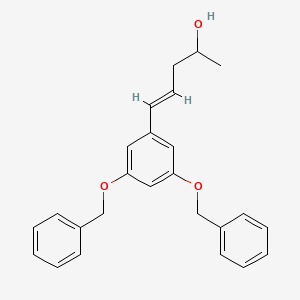
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
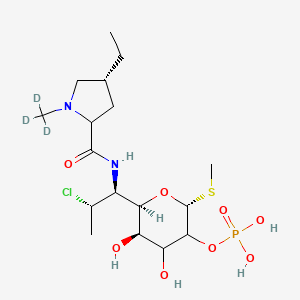
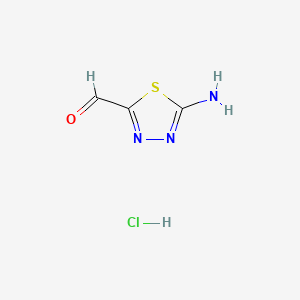

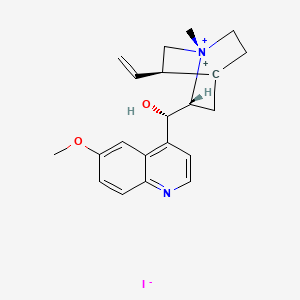
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)
